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molecular formula C6H5N3O4 B8616118 2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate CAS No. 147666-20-4

2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate

Cat. No. B8616118
M. Wt: 183.12 g/mol
InChI Key: QTZFYMCHQMNSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846746B2

Procedure details

Under argon atmosphere, to a solution of (E)-2-(2-tosylhydrazono)acetic acid (1.42 g) in 1,4-dioxane (14 ml) were sequentially added N-hydroxysuccinimide (677 mg) and dicyclohexylcarbodiimide (1.21 g) at room temperature, and the mixture was stirred for 17 hours. This reaction mixture was filtered through Celite, and eluted with 1,4-dioxane. This filtrate was concentrated under reduced pressure, the resulting residue was purified by silica gel column chromatography (eluent: n-hexane/diethyl ether=1/3) to give the titled compound (579 mg).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
677 mg
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([NH:11]/[N:12]=[CH:13]/[C:14]([OH:16])=[O:15])(C1C=CC(C)=CC=1)(=O)=O.O[N:18]1[C:22](=[O:23])[CH2:21][CH2:20][C:19]1=[O:24].C1(N=C=NC2CCCCC2)CCCCC1>O1CCOCC1>[O:24]=[C:19]1[CH2:20][CH2:21][C:22](=[O:23])[N:18]1[O:16][C:14](=[O:15])[CH:13]=[N+:12]=[N-:11]

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N\N=C\C(=O)O
Step Two
Name
Quantity
677 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
1.21 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
This reaction mixture was filtered through Celite
WASH
Type
WASH
Details
eluted with 1,4-dioxane
CONCENTRATION
Type
CONCENTRATION
Details
This filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (eluent: n-hexane/diethyl ether=1/3)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
O=C1N(C(CC1)=O)OC(C=[N+]=[N-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 579 mg
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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